Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid and progestogen belonging to the 19-nortestosterone group. It was developed in the 1960s and 1970s by chemist Herchel Smith and his team during their research on progestins for oral contraceptives. Methoxydienone is characterized by its significant anabolic properties, presenting an anabolic-to-androgenic ratio of approximately 54:27 relative to testosterone propionate and 90:625 relative to nandrolone. This compound is notable for not being 17α-alkylated, featuring a ketone at the C17 position, which raises questions about its oral bioavailability in humans, as no data are available regarding its efficacy when taken orally .
Methoxydienone is classified as a synthetic anabolic-androgenic steroid and a progestogen. Its chemical formula is with a molar mass of approximately 300.442 g/mol. The compound is recognized under various names, including:
Methoxydienone can be synthesized through multiple synthetic routes. A common method involves the reaction of methoxygonadiene with an alkynyllithium ammine complex to prepare an acetylide intermediate, which is subsequently hydrolyzed to yield methoxydienone. This synthesis process has been documented in patents related to the production of levonorgestrel, where methoxydienone serves as a precursor .
Industrial-scale production methods for methoxydienone are not extensively documented but likely mirror laboratory methods with optimizations for efficiency and yield. Techniques such as continuous flow chemistry may be employed to enhance production capabilities.
The molecular structure of methoxydienone can be represented using various notation systems:
The compound features a complex steroidal framework typical of anabolic steroids, with specific functional groups that define its biological activity .
Methoxydienone is involved in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The outcomes of these reactions depend significantly on the specific conditions applied during the synthesis .
Methoxydienone exhibits several notable physical and chemical properties:
These properties influence its formulation and stability in various applications .
Methoxydienone has been investigated primarily for its potential applications in anabolic therapies and hormonal treatments. Although it has not been marketed as a pharmaceutical product, it has gained attention within the context of performance enhancement in sports due to its anabolic properties. Additionally, it serves as a precursor in synthetic pathways for other steroid compounds like levonorgestrel, highlighting its relevance in medicinal chemistry .
The development of methoxydienone (chemical name: 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) emerged directly from the groundbreaking contraceptive research of the mid-20th century. During the 1960s and 1970s, pharmaceutical chemist Herchel Smith and his research team were systematically modifying steroid structures to develop novel progestins for oral contraceptives [7]. Their work focused on the 19-nortestosterone backbone, which had shown exceptional progestogenic activity when appropriately modified. Methoxydienone was synthesized as part of this broader effort to create molecules with improved receptor binding affinity and metabolic stability .
The compound represented a significant structural departure from earlier progestins through two key modifications: introduction of a 13β-ethyl group (rather than the typical 13β-methyl) and creation of a dienone system (A-ring with conjugated double bonds at positions 2,5(10)) with a 3-methoxy substituent . These alterations were strategically designed to enhance the molecule's stability against hepatic metabolism while preserving high affinity for progesterone and androgen receptors. Despite showing promising hormonal activity in preclinical models, methoxydienone was ultimately not commercialized for contraceptive applications due to the emergence of alternative compounds with superior therapeutic profiles [7]. The research did, however, provide valuable structure-activity relationship data that informed subsequent steroid development programs.
Methoxydienone belongs to the 19-nortestosterone family of steroids, characterized by the absence of the angular methyl group at the C19 position. This structural class includes several clinically significant compounds, with methoxydienone exhibiting particular similarities to nandrolone (19-nortestosterone) and levonorgestrel (a high-affinity synthetic progestin) . The compound's systematic chemical name, (8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one, reflects its complex polycyclic architecture .
Critical structural features distinguishing methoxydienone from related steroids include:
These modifications produce a molecule with a molecular formula of C₂₀H₂₈O₂ and molecular weight of 300.44 g/mol . When compared structurally to testosterone, the absence of the C19 methyl group and presence of the 13β-ethyl group creates a more planar molecule with enhanced anabolic properties. Early pharmacological characterization revealed that methoxydienone exhibited an anabolic-to-androgenic ratio of approximately 54:27 relative to testosterone propionate and 90:625 relative to nandrolone when administered via injection in animal models [7].
Table 1: Structural Comparison of Methoxydienone with Related 19-Nortestosterone Derivatives
Compound | Molecular Formula | C13 Substituent | A-ring Structure | C17 Position |
---|---|---|---|---|
Methoxydienone | C₂₀H₂₈O₂ | 13β-ethyl | 3-methoxy-2,5(10)-diene | Ketone |
Nandrolone | C₁₈H₂₆O₂ | 13β-methyl | 3-keto-4-ene | β-hydroxyl |
Levonorgestrel | C₂₁H₂₈O₂ | 13β-methyl | 3-keto-4-ene | β-hydroxyl (ethynylated) |
Trenbolone | C₁₈H₂₂O₂ | 13β-methyl | 3-keto-1,4,9-triene | Ketone |
The synthesis of methoxydienone follows a multi-step pathway beginning with estra-4,9-diene-3,17-dione as the foundational steroid precursor . The synthetic sequence involves several critical chemical transformations designed to optimize its anabolic properties while minimizing androgenic effects:
Introduction of the 13β-ethyl group: This is achieved through organic metal-mediated alkylation at carbon 13, which requires stereochemical control to ensure the β-orientation of the ethyl substituent. This modification extends the steroid backbone and contributes to enhanced anabolic activity .
Formation of the dienone system: Selective oxidation creates the conjugated double bonds at positions 2,5(10) in the A-ring. This conjugated system alters electron distribution throughout the molecule, enhancing receptor binding affinity .
Methoxy group addition: The 3-keto group is converted to a 3-methoxy function through etherification. This modification significantly increases metabolic stability by protecting against hepatic reduction and glucuronidation, thereby prolonging the molecule's half-life .
17-keto group preservation: Unlike many anabolic steroids that feature 17α-alkylation for oral bioavailability, methoxydienone retains the 17-keto function. This design choice avoids the hepatotoxicity associated with 17α-alkylated steroids but limits oral activity [7].
The structural optimization process focused on maximizing the compound's anabolic potency while reducing its androgenic potential. The 3-methoxy group in particular was found to enhance anabolic properties while potentially reducing androgenic effects compared to testosterone. This structural modification also significantly influenced the compound's metabolic pathways and side effect profile . Unlike 17α-alkylated oral steroids, methoxydienone's structure lacks hepatotoxic functional groups, though no formal studies on its oral bioavailability in humans have been published [7].
Following its abandonment by pharmaceutical companies in the late 1970s, methoxydienone experienced an unexpected resurgence as a designer steroid in unregulated markets. Initially appearing in underground laboratories in the early 2000s, it was marketed under various alternative names including "methoxygonadiene" and "3-methoxy-17-dehydro-18-methyl-19-nor-δ2,5(10)-testosterone" to position it as a novel performance-enhancing compound [7]. Its entry into the supplement and bodybuilding markets coincided with increased regulatory scrutiny of more established anabolic steroids, making it an attractive alternative for those seeking substances that might evade standard doping tests.
The compound's transition to designer steroid status was facilitated by several factors:
By 2022, methoxydienone had established a significant underground market presence, particularly in online marketplaces targeting bodybuilders and athletes. Market analysis indicates the global designer steroid sector, including methoxydienone, reached approximately $45 million in 2022, with projected growth rates of 5.8% annually through 2030 [4]. This commercial interest persists despite the absence of human safety data or controlled clinical studies. The compound is typically distributed as raw powder or in capsule formulations often misleadingly labeled as "research chemicals" to circumvent regulatory restrictions [7]. Regulatory agencies have gradually responded to this emerging threat, with methoxydienone now classified as a Schedule III controlled substance in numerous countries under analog acts that cover structurally or functionally similar compounds to classic anabolic steroids [7].
Table 2: Evolution of Methoxydienone in Unregulated Markets [4] [7]
Time Period | Market Status | Distribution Channels | Regulatory Status |
---|---|---|---|
1960s-1970s | Pharmaceutical research compound | Closed laboratory distribution | Not scheduled |
Early 2000s | Emerging designer steroid | Niche online forums, underground labs | Unregulated in most jurisdictions |
2010-2020 | Established black market product | Online retailers, international shipments | Increasingly controlled under analog laws |
2022-Present | Global market presence | Cryptomarkets, specialized "research chemical" suppliers | Schedule III in multiple countries |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: